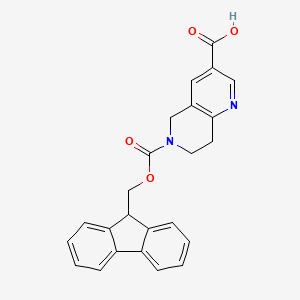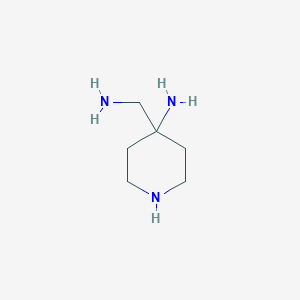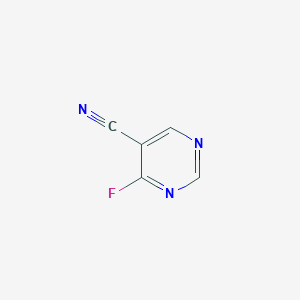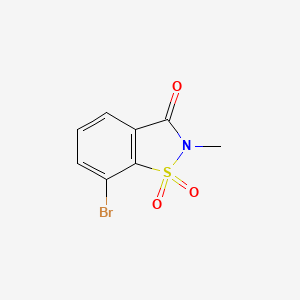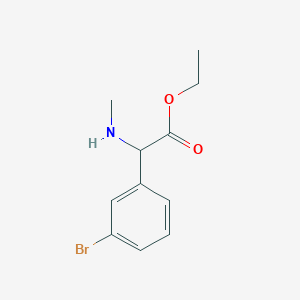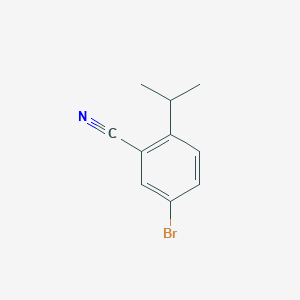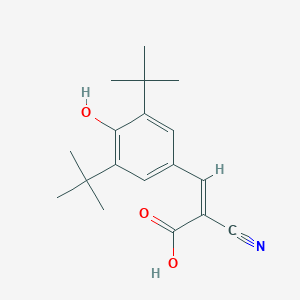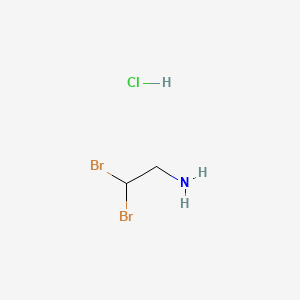
2,2-Dibromoethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibromoethan-1-amine hydrochloride is an organic compound that belongs to the class of halogenated amines. This compound is characterized by the presence of two bromine atoms attached to the second carbon of an ethanamine backbone, with an additional hydrochloride group. It is a crystalline solid that is soluble in water and commonly used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromoethan-1-amine hydrochloride typically involves the bromination of ethanamine. The process begins with the reaction of ethanamine with bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the second carbon position. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The bromination reaction is typically carried out in a continuous flow system to optimize the reaction efficiency and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dibromoethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-hydroxyethan-1-amine derivatives.
Reduction Reactions: The compound can be reduced to form ethanamine derivatives by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding oxo compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in aqueous or alcoholic solutions with nucleophiles like sodium hydroxide or potassium hydroxide.
Reduction Reactions: Conducted in anhydrous conditions using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Performed using oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Substitution Reactions: 2-Hydroxyethan-1-amine derivatives.
Reduction Reactions: Ethanamine derivatives.
Oxidation Reactions: Corresponding oxo compounds.
Wissenschaftliche Forschungsanwendungen
2,2-Dibromoethan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various brominated compounds.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to interact with amino groups.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of flame retardants, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Dibromoethan-1-amine hydrochloride involves its interaction with nucleophilic sites in biological molecules. The bromine atoms act as electrophilic centers, allowing the compound to form covalent bonds with nucleophiles such as amino groups in proteins. This interaction can lead to the inhibition of enzyme activity or modification of protein structure, which is useful in various biochemical studies.
Vergleich Mit ähnlichen Verbindungen
1,2-Dibromoethane:
2-Bromoethan-1-amine: A simpler brominated amine with only one bromine atom.
2,2-Dichloroethan-1-amine: A similar compound with chlorine atoms instead of bromine.
Uniqueness: 2,2-Dibromoethan-1-amine hydrochloride is unique due to the presence of two bromine atoms at the second carbon position, which imparts distinct reactivity and chemical properties. This makes it particularly useful in specific synthetic applications where selective bromination is required.
Eigenschaften
CAS-Nummer |
2913268-68-3 |
|---|---|
Molekularformel |
C2H6Br2ClN |
Molekulargewicht |
239.34 g/mol |
IUPAC-Name |
2,2-dibromoethanamine;hydrochloride |
InChI |
InChI=1S/C2H5Br2N.ClH/c3-2(4)1-5;/h2H,1,5H2;1H |
InChI-Schlüssel |
OUOFLJSQGWOXBE-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(Br)Br)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


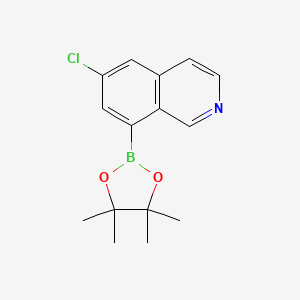


![Tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-amine hydrochloride](/img/structure/B13464696.png)

